4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline hydrochloride
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Overview
Description
4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline hydrochloride is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to the benzene ring, along with an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the halogenation of a suitable aniline derivative, followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and substitution reactions. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The halogen atoms (bromine and fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline hydrochloride involves its interaction with specific molecular targets. The presence of halogen and trifluoromethoxy groups can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
- 2-Bromo-5-(trifluoromethyl)aniline
- 5-Bromo-2-(trifluoromethoxy)aniline
Uniqueness
4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline hydrochloride is unique due to the specific arrangement of its substituents, which can impart distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the trifluoromethoxy group, can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C7H5BrClF4NO |
---|---|
Molecular Weight |
310.47 g/mol |
IUPAC Name |
4-bromo-5-fluoro-2-(trifluoromethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C7H4BrF4NO.ClH/c8-3-1-6(14-7(10,11)12)5(13)2-4(3)9;/h1-2H,13H2;1H |
InChI Key |
KGLGRWMEOREBQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)OC(F)(F)F)N.Cl |
Origin of Product |
United States |
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